molecular formula C15H19FN4OS B6432329 1-(2-fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 2549009-32-5

1-(2-fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6432329
CAS No.: 2549009-32-5
M. Wt: 322.4 g/mol
InChI Key: XEWWNWMBVGQUDD-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a thiadiazole moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the 1-(2-fluorophenyl)piperazine intermediate. This intermediate is then reacted with 3-(2-methoxyethyl)-1,2,4-thiadiazole-5-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-Fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The fluorophenyl group and thiadiazole moiety contribute to its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)piperazine
  • 1-(2-Methoxyethyl)-4-(1,2,4-thiadiazol-5-yl)piperazine
  • 1-(2-Chlorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine

Comparison: Compared to these similar compounds, 1-(2-fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine exhibits unique properties due to the presence of both the fluorophenyl and thiadiazole groups. These structural features enhance its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[4-(2-fluorophenyl)piperazin-1-yl]-3-(2-methoxyethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4OS/c1-21-11-6-14-17-15(22-18-14)20-9-7-19(8-10-20)13-5-3-2-4-12(13)16/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWWNWMBVGQUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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